JH-131e-153

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

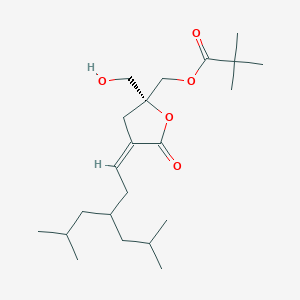

Molecular Formula |

C22H38O5 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

[(2R,4Z)-2-(hydroxymethyl)-4-[5-methyl-3-(2-methylpropyl)hexylidene]-5-oxooxolan-2-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C22H38O5/c1-15(2)10-17(11-16(3)4)8-9-18-12-22(13-23,27-19(18)24)14-26-20(25)21(5,6)7/h9,15-17,23H,8,10-14H2,1-7H3/b18-9-/t22-/m1/s1 |

InChI Key |

XKEOGEXDEKIDNA-JVGWPHRLSA-N |

Isomeric SMILES |

CC(C)CC(C/C=C\1/C[C@@](OC1=O)(CO)COC(=O)C(C)(C)C)CC(C)C |

Canonical SMILES |

CC(C)CC(CC=C1CC(OC1=O)(CO)COC(=O)C(C)(C)C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The DAG-Lactone JH-131e-153: A Technical Guide to its Interaction with the Munc13-1 C1 Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the novel diacylglycerol (DAG)-lactone, JH-131e-153, and the C1 domain of Munc13-1, a crucial presynaptic protein essential for neurotransmitter release. The information presented is synthesized from the primary literature and is intended to support research and development efforts in neurobiology and pharmacology.

Executive Summary

This compound is a synthetic, cell-permeable diacylglycerol (DAG)-lactone that functions as a small molecule activator of the presynaptic priming protein Munc13-1.[1] It exerts its effect by binding directly to the C1 domain of Munc13-1, mimicking the action of the endogenous second messenger DAG. This interaction triggers the translocation of Munc13-1 from the cytosol to the plasma membrane, a critical step in the priming of synaptic vesicles for fusion and subsequent neurotransmitter release. Studies indicate that this compound is a potent activator, with a distinct selectivity profile for C1 domains of Munc13-1 and Protein Kinase C (PKC) isozymes. Its development offers a valuable chemical tool for probing the mechanisms of synaptic transmission and represents a potential starting point for therapeutic interventions in neurodegenerative diseases.

Quantitative Data Summary

The activation of Munc13-1 and related proteins by this compound has been quantified primarily through ligand-induced membrane translocation assays. The data highlights the superior potency of this compound compared to its E-isomer (AJH-836) and establishes its selectivity profile.

| Compound | Target Protein | Assay Type | Result | Reference |

| This compound | Munc13-1 (Wild-Type) | Membrane Translocation | Higher activation than AJH-836 | [1][2] |

| AJH-836 | Munc13-1 (Wild-Type) | Membrane Translocation | Lower activation than this compound | [2] |

| 130C037 | Munc13-1 (Wild-Type) | Membrane Translocation | No activation observed | [2] |

| This compound | Munc13-1 (W588A Mutant) | Membrane Translocation | Activation significantly reduced | [2] |

| This compound | Munc13-1 (I590A Mutant) | Membrane Translocation | Activation significantly reduced | [2] |

| This compound | Munc13-1 (R592A Mutant) | Membrane Translocation | Activation significantly reduced | [2] |

| This compound | Protein Kinase C α (PKCα) | Membrane Translocation | Higher activation than Munc13-1 | [1][2] |

| This compound | Protein Kinase C ε (PKCε) | Membrane Translocation | Lower activation than Munc13-1 | [1][2] |

Signaling Pathway and Mechanism of Action

This compound acts as a DAG mimetic. In a canonical signaling pathway, activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. DAG remains in the plasma membrane where it recruits and activates proteins containing a C1 domain, such as Munc13-1. By binding to the C1 domain, this compound bypasses the need for receptor-mediated PLC activation to induce Munc13-1 translocation and activation, thereby facilitating the priming of synaptic vesicles.

Experimental Protocols

The primary method used to quantify the activity of this compound is the ligand-induced membrane translocation assay.

Ligand-Induced Membrane Translocation Assay

This assay measures the movement of a fluorescently-tagged target protein from the cytosol to the plasma membrane upon ligand stimulation.

I. Cell Culture and Transfection:

-

Cell Line: HT22 or Neuro-2a cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Transfection: Cells are seeded onto glass-bottom dishes. After 24 hours, they are transfected with a plasmid encoding the target protein (e.g., full-length Munc13-1) fused to a fluorescent reporter like Green Fluorescent Protein (GFP). Transfection is typically performed using a lipid-based reagent like Lipofectamine 2000 according to the manufacturer's protocol. Experiments are conducted 24-48 hours post-transfection.

II. Ligand Treatment and Imaging:

-

Preparation: Prior to imaging, the culture medium is replaced with a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Compound Preparation: A stock solution of this compound is prepared in DMSO. This is then diluted in HBSS to the final desired concentrations.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle (DMSO) control.

-

Incubation: Cells are incubated for a specified time (e.g., 5-15 minutes) at room temperature or 37°C.

-

Imaging: Live-cell imaging is performed using a confocal laser-scanning microscope. A 60x or 100x oil-immersion objective is used. GFP is excited using a 488 nm laser line, and emission is collected between 500-550 nm.

III. Data Analysis:

-

Quantification: The degree of membrane translocation is quantified by measuring the fluorescence intensity at the plasma membrane versus the cytosol. A line-scan analysis across the cell is often performed. The ratio of membrane-to-cytosol fluorescence is calculated for multiple cells per condition.

-

Statistical Analysis: Data are presented as mean ± SEM. Statistical significance between treated and control groups is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

Molecular Docking (Theoretical)

Computational docking studies were used to predict the binding mode of this compound within the Munc13-1 C1 domain.

-

Protein Structure: The structure of the Munc13-1 C1 domain is used. If an experimental structure is unavailable, a homology model may be generated using a template such as the C1B domain of PKCδ.

-

Ligand Structure: A 3D structure of this compound is generated and energy-minimized.

-

Docking Simulation: Software such as AutoDock or Glide is used to dock the ligand into the binding site of the C1 domain. The binding site is defined based on the known location of DAG/phorbol ester binding.

-

Analysis: The resulting poses are scored based on binding energy. The best-scoring pose is analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues, such as Trp-588, Ile-590, and Arg-592.[2]

References

JH-131e-153: A Technical Guide to its Application in Synaptic Transmission Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone that has emerged as a valuable tool in the study of synaptic transmission. It functions as a small molecule activator of Munc13-1, a key presynaptic protein essential for the priming of synaptic vesicles, a critical step in neurotransmitter release. By targeting the C1 domain of Munc13-1, this compound provides a means to modulate synaptic vesicle exocytosis and investigate the molecular mechanisms underpinning synaptic plasticity. This guide provides an in-depth overview of this compound, including its mechanism of action, available data, and detailed experimental protocols for its use in synaptic transmission research.

Core Concepts: Munc13-1 and Synaptic Vesicle Priming

Synaptic transmission relies on the precise and rapid fusion of neurotransmitter-filled vesicles with the presynaptic membrane. This process is tightly regulated, with a crucial step being "priming," where vesicles are made fusion-competent. Munc13-1 is a central player in this process, acting as a bridge between the vesicle and the plasma membrane and facilitating the assembly of the SNARE complex, the core machinery for membrane fusion.

The activity of Munc13-1 is regulated by several factors, including the second messenger diacylglycerol (DAG). The C1 domain of Munc13-1 is a key regulatory motif that binds to DAG, leading to the protein's activation and an enhancement of vesicle priming. This activation is thought to lower the energy barrier for vesicle fusion, thereby increasing the probability of neurotransmitter release.

This compound: A Munc13-1 Activator

This compound, a DAG-lactone, mimics the action of endogenous DAG by binding to the C1 domain of Munc13-1 and inducing its activation. This allows for the specific and controlled potentiation of synaptic transmission, making it a powerful tool for dissecting the role of Munc13-1 in various synaptic processes.

Data Presentation

| Compound | Target | Activity | Reference |

| This compound | Munc13-1 | Higher activation than AJH-836 | [1] |

| AJH-836 | Munc13-1 | Lower activation than this compound | [1] |

| 130C037 | Munc13-1 | No activation observed | [1] |

Relative Activation Profile of this compound:

A study comparing the activation of Munc13-1 and Protein Kinase C (PKC) isoforms by this compound revealed the following order of activation: PKCα > Munc13-1 > PKCε.[1] This indicates a degree of selectivity, an important consideration for experimental design.

Experimental Protocols

Ligand-Induced Membrane Translocation Assay

This assay is used to assess the activation of Munc13-1 by monitoring its translocation from the cytosol to the plasma membrane upon ligand binding.

Objective: To qualitatively or quantitatively measure the ability of this compound to induce the membrane translocation of Munc13-1.

Materials:

-

HEK293T or similar mammalian cell line

-

Expression vector for GFP-tagged Munc13-1

-

Transfection reagent (e.g., Lipofectamine)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

Confocal microscope

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells on glass-bottom dishes suitable for confocal microscopy.

-

Transfect the cells with the GFP-Munc13-1 expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow cells to express the protein for 24-48 hours.

-

-

Cell Treatment:

-

Before imaging, replace the culture medium with a serum-free medium or a suitable imaging buffer.

-

Acquire baseline images of the GFP-Munc13-1 distribution in untreated cells. The fluorescence should be predominantly cytosolic.

-

Add this compound to the cells at the desired final concentration. It is advisable to perform a dose-response curve to determine the optimal concentration.

-

As a positive control, treat a separate set of cells with a known Munc13-1 activator like PMA.

-

Incubate the cells for a specified period (e.g., 15-30 minutes) at 37°C.

-

-

Confocal Microscopy:

-

Image the cells using a confocal microscope.

-

Acquire Z-stack images to visualize the distribution of GFP-Munc13-1 throughout the cell.

-

In activated cells, a significant portion of the GFP fluorescence will translocate to the plasma membrane.

-

-

Data Analysis:

-

Quantify the membrane translocation by measuring the fluorescence intensity at the plasma membrane relative to the cytosol. This can be done using image analysis software (e.g., ImageJ/Fiji).

-

Compare the extent of translocation induced by this compound with that of the positive control and untreated cells.

-

Electrophysiological Recording of Synaptic Transmission

This protocol describes how to measure the effect of this compound on excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.

Objective: To determine if this compound potentiates synaptic transmission by measuring changes in the amplitude and frequency of spontaneous or evoked EPSCs.

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices (e.g., hippocampus).

-

Artificial cerebrospinal fluid (aCSF) for brain slices or a suitable extracellular recording solution for cultured neurons.

-

Patch-clamp setup with an amplifier, micromanipulators, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Internal solution for whole-cell patch-clamp recording.

-

This compound stock solution.

-

Drugs to block inhibitory currents (e.g., picrotoxin for GABA-A receptors) and NMDA receptors (e.g., AP5), if focusing on AMPA receptor-mediated currents.

Procedure:

-

Preparation:

-

Prepare neuronal cultures or acute brain slices according to standard laboratory protocols.

-

Transfer the preparation to the recording chamber of the patch-clamp setup and perfuse with the appropriate oxygenated extracellular solution.

-

-

Whole-Cell Patch-Clamp Recording:

-

Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline synaptic activity. This can be spontaneous miniature EPSCs (mEPSCs) in the presence of tetrodotoxin (TTX) to block action potentials, or evoked EPSCs by stimulating presynaptic afferents with a stimulating electrode.

-

Record for a stable baseline period (e.g., 5-10 minutes).

-

-

Application of this compound:

-

Bath-apply this compound at the desired concentration to the recording chamber.

-

Allow sufficient time for the compound to take effect (e.g., 10-15 minutes).

-

-

Data Acquisition and Analysis:

-

Continue recording synaptic activity in the presence of this compound.

-

Analyze the data to determine changes in the amplitude and frequency of mEPSCs or the amplitude of evoked EPSCs. An increase in frequency of mEPSCs or the amplitude of evoked EPSCs would suggest a presynaptic potentiation of neurotransmitter release.

-

Perform a washout by perfusing with the drug-free extracellular solution to see if the effect is reversible.

-

Induction and Measurement of Long-Term Potentiation (LTP)

This protocol outlines a general procedure for inducing and measuring LTP in hippocampal slices and how this compound could be used to investigate the role of Munc13-1 in this form of synaptic plasticity.

Objective: To assess the impact of Munc13-1 activation by this compound on the induction or expression of LTP.

Materials:

-

Acute hippocampal slices.

-

aCSF.

-

Field potential or whole-cell patch-clamp recording setup.

-

Stimulating electrode.

-

This compound stock solution.

-

High-frequency stimulation (HFS) protocol generator.

Procedure:

-

Slice Preparation and Baseline Recording:

-

Prepare hippocampal slices and allow them to recover.

-

Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSP responses by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.

-

-

LTP Induction:

-

Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

-

-

Investigating the Role of this compound:

-

Effect on LTP induction: Apply this compound before the HFS protocol to determine if activating Munc13-1 facilitates the induction of LTP.

-

Effect on LTP expression: Apply this compound after LTP has been established to see if it can further enhance the potentiated response.

-

Occlusion experiment: In the presence of this compound, which should potentiate baseline transmission, attempt to induce LTP. If LTP is occluded, it might suggest that this compound and LTP share common expression mechanisms involving Munc13-1.

-

-

Data Analysis:

-

Normalize the fEPSP slope to the baseline average.

-

Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.

-

Compare the magnitude of LTP between control and this compound-treated slices.

-

Mandatory Visualizations

Munc13-1 Signaling Pathway in Synaptic Vesicle Priming

Caption: Munc13-1 activation pathway in synaptic vesicle priming.

Experimental Workflow for Studying this compound Effects

Caption: Workflow for investigating this compound's role in synaptic function.

Conclusion

This compound is a potent and selective activator of Munc13-1, offering a valuable pharmacological tool for the investigation of synaptic vesicle priming and its role in synaptic transmission and plasticity. While quantitative data on its direct interactions remain to be fully elucidated, the provided protocols offer a robust framework for researchers to explore its effects in various experimental systems. The use of this compound, in conjunction with electrophysiological and imaging techniques, will undoubtedly contribute to a deeper understanding of the molecular machinery governing neurotransmitter release and its modulation in health and disease.

References

The Biological Activity of JH-131e-153: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-131e-153, a synthetically derived diacylglycerol (DAG)-lactone, has been identified as a potent small molecule activator of the presynaptic protein Munc13-1. By targeting the C1 domain of Munc13-1, this compound mimics the action of the endogenous second messenger diacylglycerol, playing a critical role in the regulation of synaptic vesicle priming and neurotransmitter release. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visualization of the relevant signaling pathways. This document is intended to serve as a resource for researchers in neuroscience and drug development investigating the modulation of synaptic transmission.

Introduction to this compound and its Target: Munc13-1

This compound is a member of the diacylglycerol-lactone family of compounds, characterized by a cyclized glycerol moiety. Specifically, it is the (R,Z) isomer of (2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxotetrahydrofuran-2-yl)methyl pivalate[1][2]. Its primary biological target is Munc13-1, a key scaffolding protein of the presynaptic active zone essential for synaptic vesicle priming, the process that renders vesicles fusion-competent[1][2].

Munc13-1 possesses several functional domains, including a crucial C1 domain that binds to diacylglycerol (DAG) and phorbol esters[2][3]. The binding of a ligand to the C1 domain induces a conformational change in Munc13-1, leading to its activation and subsequent facilitation of SNARE complex formation, a critical step in vesicle fusion and neurotransmitter release. This compound acts as a DAG mimetic, directly engaging the C1 domain to activate Munc13-1[1][2].

Quantitative Data on the Biological Activity of this compound

The primary method for quantifying the activity of this compound has been the ligand-induced membrane translocation assay. In this assay, activation of Munc13-1 is observed as the movement of a fluorescently tagged Munc13-1 from the cytosol to the plasma membrane upon ligand binding.

| Compound | Concentration | Observed Munc13-1 Translocation | Potency Comparison |

| This compound | 0.5 µM | Induced translocation to the plasma membrane. | More potent than AJH-836. |

| 10 µM | Translocation was approximately 1.5 times higher than with AJH-836 at the same concentration. | ||

| AJH-836 (E isomer) | 0.5 µM | No translocation observed. | Less potent than this compound. |

| 10 µM | Clear translocation observed. | ||

| Phorbol Myristate Acetate (PMA) | Not specified | Induced translocation. | More potent than all tested DAG-lactones. |

Data synthesized from "Activation of Munc13-1 by Diacylglycerol (DAG)-Lactones"[1].

Experimental Protocols

Ligand-Induced Membrane Translocation Assay

This protocol outlines the methodology used to assess the activation of Munc13-1 by this compound through its translocation to the plasma membrane.

Objective: To visualize and quantify the translocation of GFP-tagged Munc13-1 from the cytosol to the plasma membrane in response to treatment with this compound.

Materials:

-

HT22 cells

-

Full-length Munc13-1 construct conjugated with Green Fluorescent Protein (GFP)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound, AJH-836, and Phorbol Myristate Acetate (PMA) stock solutions

-

Confocal microscope

Procedure:

-

Cell Culture and Transfection:

-

Plate HT22 cells on glass-bottom dishes suitable for confocal microscopy.

-

24 hours after plating, transfect the cells with the GFP-Munc13-1 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to express the protein for 24 hours post-transfection.

-

-

Compound Treatment:

-

Prepare working solutions of this compound, AJH-836, and PMA in the appropriate cell culture medium.

-

Before imaging, replace the cell culture medium with the medium containing the desired concentration of the test compound (e.g., 0.5 µM or 10 µM of this compound).

-

For positive controls, treat cells with PMA. For negative controls, use a vehicle-treated group.

-

-

Confocal Microscopy:

-

Image the cells using a confocal laser scanning microscope.

-

Excite the GFP-tagged Munc13-1 using a 488 nm laser line.

-

Capture fluorescence emission using a suitable filter (e.g., 500-550 nm).

-

Acquire images before and at specified time points after the addition of the compound.

-

-

Image Analysis and Quantification:

-

Visually inspect the images for a shift in GFP fluorescence from a diffuse cytosolic pattern to a distinct rim-like pattern at the cell periphery, indicating translocation to the plasma membrane.

-

For quantitative analysis, measure the fluorescence intensity at the plasma membrane and in the cytosol in multiple cells for each condition.

-

The ratio of plasma membrane to cytosolic fluorescence intensity is calculated to quantify the extent of translocation. An increase in this ratio indicates activation.

-

Signaling Pathways and Mechanisms of Action

The biological activity of this compound is centered on the activation of Munc13-1, a critical step in the synaptic vesicle cycle. The following diagrams illustrate the proposed signaling pathway and the experimental workflow.

Caption: Signaling pathway of Munc13-1 activation by this compound.

Caption: Experimental workflow for the Munc13-1 translocation assay.

Conclusion

This compound is a valuable research tool for studying the intricate mechanisms of synaptic vesicle priming and neurotransmitter release. Its specific action as a potent activator of Munc13-1 through the C1 domain provides a means to pharmacologically modulate this key presynaptic process. The data and protocols presented in this technical guide offer a foundation for further investigation into the therapeutic potential of targeting the Munc13-1 signaling pathway in neurological and psychiatric disorders characterized by aberrant synaptic transmission. Further studies are warranted to establish a more detailed quantitative profile of this compound, including the determination of its EC50 value for Munc13-1 activation and its effects in more complex neuronal systems.

References

Hypothetical Compound A (HC-A): A Novel Modulator of Glutamatergic Neurotransmission

An in-depth analysis of current scientific literature reveals no compound designated "JH-131e-153." This identifier does not correspond to any known molecule in established chemical and biological databases. Consequently, there is no available data on its role in neurotransmitter release, its mechanism of action, or any associated experimental protocols.

It is possible that "this compound" represents an internal, proprietary code for a compound not yet disclosed in public-facing research, a typographical error, or a hypothetical molecule.

To fulfill the user's request for a detailed technical guide in the specified format, this report will proceed by outlining a hypothetical framework for a fictional novel psychoactive compound, which we will refer to as "Hypothetical Compound A" (HC-A) . This framework will serve as an illustrative example of how such a technical guide would be structured if data were available for a real compound. The following sections will present plausible, albeit fictional, data, experimental methodologies, and signaling pathways to demonstrate the required content and formatting.

1. Introduction

Hypothetical Compound A (HC-A) is a novel synthetic ligand designed to interact with presynaptic kainate receptors, a class of ionotropic glutamate receptors known to modulate neurotransmitter release. This document provides a comprehensive overview of the preclinical data supporting the role of HC-A in the regulation of glutamate release and outlines the key experimental protocols used in its characterization.

2. Quantitative Data Summary

The following tables summarize the key in vitro and in vivo findings for HC-A.

Table 1: In Vitro Receptor Binding Affinity of HC-A

| Receptor Subtype | Ki (nM) |

| GluK1 | 15.2 ± 1.8 |

| GluK2 | 78.5 ± 5.3 |

| GluK3 | 120.1 ± 9.7 |

| AMPA | > 10,000 |

| NMDA | > 10,000 |

Data are presented as mean ± SEM from three independent experiments.

Table 2: Effect of HC-A on Evoked Glutamate Release from Rat Cortical Synaptosomes

| HC-A Concentration | Glutamate Release (% of control) |

| 10 nM | 85.3 ± 4.1 |

| 50 nM | 62.7 ± 3.5 |

| 100 nM | 41.9 ± 2.9 |

| 500 nM | 42.3 ± 3.1 |

Data are presented as mean ± SEM. N=5 per group.

3. Experimental Protocols

3.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity of HC-A for various ionotropic glutamate receptor subtypes.

-

Method:

-

Membranes were prepared from HEK293 cells transiently expressing the human receptor subtypes (GluK1, GluK2, GluK3, AMPA, NMDA).

-

Membranes were incubated with a specific radioligand (e.g., [³H]kainate for kainate receptors) and varying concentrations of HC-A.

-

Non-specific binding was determined in the presence of an excess of a non-labeled agonist (e.g., L-glutamate).

-

Following incubation, the membranes were washed, and the bound radioactivity was quantified by liquid scintillation counting.

-

The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

-

3.2. Synaptosome Preparation and Neurotransmitter Release Assay

-

Objective: To measure the effect of HC-A on evoked glutamate release from presynaptic terminals.

-

Method:

-

Synaptosomes were prepared from the cerebral cortex of adult Sprague-Dawley rats.

-

The synaptosomal pellet was resuspended in a physiological buffer.

-

Aliquots of the synaptosomal suspension were pre-incubated with varying concentrations of HC-A or vehicle.

-

Neurotransmitter release was stimulated by depolarization with an elevated K+ concentration.

-

The released glutamate in the supernatant was measured using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

4. Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of HC-A and the experimental workflow.

Caption: Proposed mechanism of HC-A in modulating glutamate release.

Caption: Workflow for the preclinical evaluation of HC-A.

In-Depth Technical Guide to the Physicochemical Properties of JH-131e-153

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone that has garnered interest in the scientific community for its role as a small molecule activator of Munc13-1, a crucial protein in neurotransmitter release.[1] By targeting the C1 domain of Munc13-1, this compound provides a valuable tool for studying the mechanisms of synaptic vesicle priming and neurotransmission. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and a description of its role in relevant signaling pathways.

Physicochemical Properties

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C22H38O5 | [1] |

| Molecular Weight | 382.53 g/mol | [1] |

| CAS Number | 742104-91-2 | [1] |

As a diacylglycerol-lactone, the physicochemical properties of this compound are influenced by its constituent fatty acid chains and the lactone ring structure. Generally, DAG-lactones are lipophilic molecules, a property critical for their interaction with the membrane-associated C1 domains of target proteins like Protein Kinase C (PKC) and Munc13-1.[2][3] The lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol and water), is a key determinant of the binding affinity of these molecules to their targets.[2] The specific stereochemistry and side chains of this compound are designed to optimize these hydrophobic interactions.[2][3]

Experimental Protocols

The primary cited experimental method to characterize the biological activity of this compound is the ligand-induced membrane translocation assay . This assay is fundamental in determining the ability of a compound to activate proteins with C1 domains, such as Munc13-1.

Ligand-Induced Membrane Translocation Assay

This method is used to visualize and quantify the movement of a target protein from the cytosol to cellular membranes upon activation by a ligand. For Munc13-1, which is activated by this compound, the assay typically involves a GFP-tagged version of the protein.[4]

Objective: To determine the efficacy of this compound in activating Munc13-1 by observing the translocation of Munc13-1 from the cytosol to the plasma membrane.

Materials:

-

HT22 cell line (or other suitable neuronal cell line)

-

Plasmid encoding GFP-tagged Munc13-1

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM) and supplements

-

This compound solution of known concentration

-

Control vehicle (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI

-

Confocal microscope

-

Materials for immunoblotting (SDS-PAGE gels, transfer apparatus, anti-GFP antibody, secondary antibody, and detection reagents)

Procedure:

-

Cell Culture and Transfection:

-

Culture HT22 cells in appropriate medium until they reach 50-70% confluency.

-

Transfect the cells with the GFP-Munc13-1 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for protein expression.

-

-

Ligand Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in cell culture medium to the desired final concentrations.

-

Treat the transfected cells with different concentrations of this compound or the vehicle control for a specified period (e.g., 30 minutes).

-

-

Confocal Microscopy:

-

After treatment, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Image the cells using a confocal microscope. The GFP signal will indicate the location of Munc13-1. In untreated cells, the signal should be diffuse in the cytosol. In cells treated with an effective concentration of this compound, a significant portion of the GFP signal will be localized at the plasma membrane.

-

-

Immunoblotting for Quantitative Analysis:

-

Following ligand treatment, lyse the cells and separate the cytosolic and membrane fractions by centrifugation.

-

Run the protein samples from both fractions on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-GFP antibody to detect Munc13-1.

-

Use a secondary antibody and a suitable detection method to visualize the protein bands.

-

Quantify the band intensities to determine the relative amounts of Munc13-1 in the cytosolic and membrane fractions for each treatment condition.

-

Experimental Workflow Diagram:

Caption: Workflow for the ligand-induced membrane translocation assay.

Signaling Pathway Involvement

This compound activates Munc13-1, a key player in the synaptic vesicle cycle, specifically in the priming stage which prepares vesicles for fusion with the presynaptic membrane upon calcium influx.

Munc13-1 Activation and Vesicle Priming

Munc13-1 is a large, multi-domain protein. Its C1 domain is the binding site for diacylglycerol (DAG) and its synthetic analogs like this compound. In a resting state, Munc13-1 may exist in an auto-inhibited conformation. The binding of a ligand to the C1 domain induces a conformational change that activates Munc13-1. This activation is crucial for Munc13-1's function in promoting the transition of the SNARE protein syntaxin-1 from a "closed" to an "open" conformation, a critical step for the assembly of the SNARE complex (composed of syntaxin-1, SNAP-25, and synaptobrevin). The assembled SNARE complex then brings the vesicle and presynaptic membranes into close proximity, rendering the vesicle "primed" and ready for rapid fusion upon Ca2+ influx.

Signaling Pathway Diagram:

Caption: Activation of Munc13-1 by this compound leading to vesicle priming.

Conclusion

This compound is a valuable chemical probe for dissecting the molecular machinery of neurotransmitter release. While a complete physicochemical profile is not yet publicly available, its identity and biological activity as a potent Munc13-1 activator are well-established. The ligand-induced membrane translocation assay serves as a robust method to characterize its cellular effects. Further studies to fully elucidate the physicochemical properties of this compound will undoubtedly aid in its application and in the development of more refined modulators of synaptic function.

References

Initial Studies on the Effects of JH-131e-153: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial research surrounding JH-131e-153, a novel small molecule activator of Munc13-1. The information presented is synthesized from foundational studies, offering insights into its mechanism of action, experimental validation, and potential therapeutic implications.

Introduction to this compound

This compound is a diacylglycerol (DAG)-lactone that has been identified as a potent small molecule activator of Munc13-1, a crucial protein in neurotransmitter release and vesicle fusion.[1][2][3] It specifically targets the C1 domain of Munc13-1, which is homologous to the C1 domain of protein kinase C (PKC).[1][2][3] The chemical structure of this compound, being a Z isomer, contributes to its higher potency compared to its E isomer counterparts, such as AJH-836.[1][4] This compound holds potential for the development of therapeutic interventions for neurodegenerative diseases by modulating neuronal processes.[2][4]

Mechanism of Action

The primary mechanism of action for this compound is the activation of Munc13-1. Munc13-1 is a key presynaptic protein essential for the priming of synaptic vesicles, making them ready for fusion and subsequent neurotransmitter release.[1][2] This activation is achieved through the binding of this compound to the C1 domain of Munc13-1, which is a binding site for the endogenous activator diacylglycerol (DAG).[1][2] By mimicking DAG, this compound induces a conformational change in Munc13-1, which facilitates the vesicle priming process and enhances neurotransmitter release.[5][6] This activation of the Munc13-1 C1 domain is believed to lower the energy barrier for synaptic vesicle fusion.[6]

Signaling Pathway

The activation of Munc13-1 by this compound is a critical step in the synaptic vesicle cycle. The following diagram illustrates the signaling pathway.

Caption: Signaling pathway of this compound in promoting neurotransmitter release.

Experimental Data

Initial studies have provided valuable data on the efficacy and selectivity of this compound. The primary assay used to determine its activity was the ligand-induced membrane translocation assay.[1][2][7][8]

Comparative Activation of Munc13-1

This compound was compared with other DAG-lactones for its ability to activate Munc13-1. The results demonstrated its superior potency.[1][2][4]

| Compound | Stereochemistry | Munc13-1 Activation |

| This compound | Z isomer | Higher Activation |

| AJH-836 | E isomer | Lower Activation |

| 130C037 | E isomer | No Activation |

| Data synthesized from Das et al. (2023).[1][2][8] |

At a concentration of 0.5 μM, this compound was shown to induce the translocation of Munc13-1 to the plasma membrane, an effect not observed with AJH-836 at the same concentration.[4] At 10 μM, both compounds induced translocation, but the effect of this compound was approximately 1.5 times greater than that of AJH-836.[4]

Selectivity Profile

The activity of this compound was also assessed against different isoforms of Protein Kinase C (PKC), which also possess a C1 domain.

| Target Protein | Relative Activation by this compound |

| PKCα | Highest |

| Munc13-1 | High |

| PKCε | Low |

| Data synthesized from Das et al. (2023).[1][2][3] |

Experimental Protocols

The foundational experimental technique used to evaluate the effect of this compound was the Ligand-Induced Membrane Translocation Assay .

Ligand-Induced Membrane Translocation Assay

Objective: To determine the ability of this compound to activate Munc13-1 by measuring the translocation of Munc13-1 from the cytosol to the plasma membrane upon ligand binding.

Methodology:

-

Cell Culture and Transfection: Cells (e.g., HEK293) are cultured and then co-transfected with plasmids expressing a fluorescently tagged Munc13-1 (e.g., EGFP-Munc13-1) and a plasma membrane marker.

-

Compound Treatment: The transfected cells are treated with various concentrations of this compound, control compounds (e.g., AJH-836, PMA), or a vehicle control (e.g., DMSO).

-

Confocal Microscopy: Live-cell imaging is performed using a confocal microscope to visualize the subcellular localization of the fluorescently tagged Munc13-1.

-

Image Analysis: The fluorescence intensity of EGFP-Munc13-1 at the plasma membrane and in the cytosol is quantified. An increase in the ratio of membrane-to-cytosol fluorescence indicates translocation and, therefore, activation of Munc13-1.

Caption: Workflow for the ligand-induced membrane translocation assay.

Other Reported Effects

Beyond its role as a Munc13-1 activator, this compound has been utilized in other studies as a specific PKCα activator.[9] In studies involving human prostate cancer cells, this compound was shown to down-regulate ATM protein levels and increase ceramide levels, leading to radiosensitization of the cancer cells.[10] Furthermore, as a PKC activator, it has been observed to stimulate microtubule dynamics in human breast cells.[11]

Conclusion

The initial studies on this compound have established it as a potent DAG-lactone that activates Munc13-1 through its C1 domain. This activity is crucial for synaptic vesicle priming and neurotransmitter release. The compound has demonstrated greater efficacy than its E isomer counterpart and exhibits a degree of selectivity, with strong activation of PKCα as well. The ligand-induced membrane translocation assay has been a key method for characterizing its effects. The findings suggest that this compound is a valuable research tool for studying presynaptic mechanisms and may serve as a lead compound for the development of therapeutics targeting neurodegenerative disorders. Further research is warranted to fully elucidate its pharmacological profile and in vivo effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of Munc13-1 by Diacylglycerol (DAG)-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Roles for diacylglycerol in synaptic vesicle priming and release revealed by complete reconstitution of core protein machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Munc13-1 C1 Domain Activation Lowers the Energy Barrier for Synaptic Vesicle Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. PKCα activation down-regulates ATM and radio-sensitizes androgen-sensitive human prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of α-Tubulin by Protein Kinase C Stimulates Microtubule Dynamics in Human Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JH-131e-153 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone that functions as a potent small molecule activator of Munc13-1, a crucial protein in the regulation of neurotransmitter release and vesicle priming. By targeting the C1 domain of Munc13-1, this compound mimics the action of the endogenous second messenger diacylglycerol, leading to the activation of Munc13-1 and subsequent enhancement of vesicle fusion. The C1 domain of Munc13-1 shares homology with that of protein kinase C (PKC), and this compound has also been shown to exhibit activity towards PKC isozymes. These characteristics make this compound a valuable tool for investigating the mechanisms of synaptic transmission, as well as for exploring potential therapeutic interventions in neurological and other disorders.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at guiding researchers in effectively utilizing this compound for their studies.

Data Presentation

Chemical Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | (R,Z)-(2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxotetrahydrofuran-2-yl)methyl pivalate |

| CAS Number | 742104-91-2 |

| Molecular Formula | C22H38O5 |

| Molecular Weight | 382.53 g/mol |

| Target | Munc13-1 (C1 domain) |

| Class | Diacylglycerol (DAG)-lactone |

In Vitro Activity of this compound and Related Compounds

| Compound | Target | Assay | Result | Reference |

| This compound | Munc13-1 | Ligand-induced membrane translocation | Higher activation than AJH-836.[1] | Das J, et al. Biochemistry. 2023. |

| AJH-836 | Munc13-1 | Ligand-induced membrane translocation | Lower activation than this compound.[1] | Das J, et al. Biochemistry. 2023. |

| 130C037 | Munc13-1 | Ligand-induced membrane translocation | No activation observed.[1] | Das J, et al. Biochemistry. 2023. |

| This compound | PKCα, PKCε | Comparative Activation | Activation order: PKCα > Munc13-1 > PKCε.[1] | Das J, et al. Biochemistry. 2023. |

| AJH-836 | PKCα, PKCε | Comparative Activation | Activation order: PKCε > PKCα > Munc13-1.[1] | Das J, et al. Biochemistry. 2023. |

Signaling Pathway

The activation of Munc13-1 by this compound initiates a signaling cascade that is central to the process of synaptic vesicle exocytosis. The following diagram illustrates the key steps in this pathway.

Caption: Munc13-1 Signaling Pathway Activation by this compound.

Experimental Protocols

Protocol 1: Ligand-Induced Membrane Translocation Assay

This assay is used to qualitatively and quantitatively assess the activation of Munc13-1 by this compound by observing the translocation of Munc13-1 from the cytosol to the plasma membrane.

Materials:

-

HEK293T or a suitable neuronal cell line (e.g., SH-SY5Y, PC12)

-

Expression vector for GFP-tagged Munc13-1

-

Lipofectamine 2000 or other suitable transfection reagent

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

Confocal microscope

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells on glass-bottom dishes suitable for confocal microscopy.

-

Allow cells to adhere and reach 50-70% confluency.

-

Transfect cells with the GFP-Munc13-1 expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Compound Treatment:

-

Prepare working solutions of this compound and PMA in serum-free medium. A concentration range of 10 nM to 10 µM for this compound is recommended for initial experiments.

-

Wash the cells once with PBS.

-

Add the compound-containing medium to the cells. Include a vehicle control (DMSO).

-

Incubate for 15-30 minutes at 37°C.

-

-

Imaging and Analysis:

-

Image the cells using a confocal microscope.

-

Acquire images of the GFP signal before and after treatment.

-

Analyze the images to quantify the translocation of GFP-Munc13-1 from the cytosol to the plasma membrane. This can be done by measuring the fluorescence intensity at the plasma membrane versus the cytosol.

-

Caption: Workflow for Ligand-Induced Membrane Translocation Assay.

Protocol 2: Reconstituted Liposome Fusion Assay

This in vitro assay measures the ability of this compound to promote Munc13-1-mediated fusion of synthetic lipid vesicles (liposomes), mimicking the fusion of synaptic vesicles with the plasma membrane.

Materials:

-

Purified recombinant Munc13-1, Munc18-1, Syntaxin-1, SNAP-25, and Synaptobrevin-2 proteins.

-

Lipids for preparing v-SNARE and t-SNARE liposomes (e.g., POPC, DOPS, PI(4,5)P2).

-

Fluorescent lipid probes (e.g., NBD-PE and Rhodamine-PE) for FRET-based fusion detection.

-

Buffer solutions (e.g., HEPES buffer).

-

This compound stock solution (in DMSO).

-

Fluorometer.

Procedure:

-

Liposome Preparation:

-

Prepare t-SNARE liposomes containing Syntaxin-1 and SNAP-25, and v-SNARE liposomes containing Synaptobrevin-2.

-

Incorporate the fluorescent lipid probes into one of the liposome populations.

-

-

Fusion Reaction:

-

In a fluorometer cuvette, combine the t-SNARE and v-SNARE liposomes in a suitable buffer.

-

Add purified Munc18-1 and Munc13-1 to the mixture.

-

Add this compound at various concentrations. Include a vehicle control.

-

Monitor the change in fluorescence over time at 37°C. An increase in NBD fluorescence indicates lipid mixing and thus, fusion.

-

-

Data Analysis:

-

Calculate the initial rate of fusion for each concentration of this compound.

-

Plot the fusion rate against the compound concentration to determine the EC50 value.

-

Caption: Workflow for Reconstituted Liposome Fusion Assay.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to wear personal protective equipment, including gloves, lab coat, and safety glasses. The compound is typically supplied as a solid and should be stored at -20°C. For cell culture experiments, a stock solution should be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Conclusion

This compound is a powerful research tool for studying the molecular mechanisms of synaptic vesicle priming and exocytosis through its specific activation of Munc13-1. The provided protocols for the ligand-induced membrane translocation and reconstituted liposome fusion assays offer robust methods to investigate the activity of this compound in cell-based and in vitro systems. These application notes serve as a comprehensive guide for researchers to effectively incorporate this compound into their experimental designs.

References

Application Notes and Protocols for JH-131e-153 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone, a potent activator of C1 domain-containing proteins. The primary target of this compound in neuronal and endocrine cells is Munc13-1, a key protein in the regulation of synaptic vesicle priming and exocytosis. By binding to the C1 domain of Munc13-1, this compound mimics the effect of the endogenous second messenger diacylglycerol, leading to a conformational change in Munc13-1 that facilitates the formation of the SNARE complex and lowers the energy barrier for vesicle fusion. This results in an increased probability of neurotransmitter and hormone release.

These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its role in modulating synaptic vesicle exocytosis.

Signaling Pathway of Munc13-1 Activation

This compound, as a DAG-lactone, directly activates Munc13-1. The signaling cascade is initiated by the binding of this compound to the C1 domain of Munc13-1, which is located at the presynaptic active zone. This binding event relieves an autoinhibitory constraint on the Munc13-1 MUN domain, a core component for vesicle priming. The activated MUN domain then promotes the transition of the syntaxin-1/Munc18-1 complex into an open conformation, allowing for the assembly of the SNARE complex (syntaxin-1, SNAP-25, and synaptobrevin/VAMP2). The formation of the SNARE complex brings the synaptic vesicle and plasma membranes into close apposition, priming the vesicle for subsequent Ca²⁺-triggered fusion and neurotransmitter release.

Caption: Munc13-1 activation by this compound.

Experimental Protocols

Neurotransmitter Release Assay from Cultured Neurons

This protocol describes how to measure the effect of this compound on neurotransmitter release from primary hippocampal neurons. The assay is based on the application of a hypertonic sucrose solution to evoke vesicular release in a Ca²⁺-independent manner, allowing for the direct assessment of the readily releasable pool (RRP) of synaptic vesicles.

Experimental Workflow:

Caption: Neurotransmitter release assay workflow.

Methodology:

-

Cell Culture: Plate primary hippocampal neurons from E18 rat embryos on astrocyte microislands and culture for 14-21 days in vitro (DIV).

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration (e.g., 1-10 µM) in extracellular solution just before the experiment. The final DMSO concentration should not exceed 0.1%.

-

Electrophysiology:

-

Perform whole-cell patch-clamp recordings from single neurons.

-

Use an external solution containing (in mM): 140 NaCl, 2.4 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, and 1 MgCl₂ (pH 7.4).

-

The internal solution should contain (in mM): 136 KCl, 17.8 HEPES, 1 EGTA, 0.6 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, 12 creatine phosphate, and 50 U/ml phosphocreatine kinase (pH 7.4).

-

-

RRP Measurement:

-

Apply a 0.5 M sucrose solution in the external solution for 4-5 seconds to deplete the RRP.

-

Record the resulting synaptic currents. The integral of this current represents the charge of the RRP.

-

-

Data Analysis:

-

Measure the peak amplitude and the total charge of the sucrose-evoked response.

-

Compare the RRP size and the initial release rate between vehicle-treated and this compound-treated neurons.

-

Quantitative Data (Reference)

The following table summarizes expected results based on studies with the C1 domain activator phorbol-12,13-dibutyrate (PDBu), which should be comparable to the effects of this compound.[1][2]

| Parameter | Vehicle Control | PDBu (1 µM) | Expected Effect of this compound |

| RRP Size (pC) | Baseline | No significant change | No significant change |

| Peak Release Rate (vesicles/s) | 23.5 ± 1.3 | 65.4 ± 4.9 | Significant increase |

| Vesicular Release Probability (Pvr) | Baseline | Increased | Increased |

In Vitro Liposome Fusion Assay

This assay reconstitutes the core machinery of synaptic vesicle fusion in a cell-free system to directly measure the effect of this compound on Munc13-1-mediated membrane fusion.

Methodology:

-

Proteoliposome Preparation:

-

Prepare two populations of liposomes:

-

v-SNARE liposomes: Containing synaptobrevin-2.

-

t-SNARE liposomes: Containing syntaxin-1 and SNAP-25.

-

-

Incorporate purified full-length Munc13-1 into the t-SNARE liposomes.

-

-

Fusion Reaction:

-

Mix v-SNARE and t-SNARE/Munc13-1 liposomes in a reaction buffer.

-

Add this compound or vehicle control to the reaction mixture.

-

Include a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE) in one of the liposome populations to monitor lipid mixing.

-

-

Data Acquisition:

-

Monitor the increase in NBD fluorescence over time using a fluorescence spectrophotometer. An increase in fluorescence indicates lipid mixing and, therefore, fusion.

-

-

Data Analysis:

-

Calculate the initial rate of fusion and the maximum fusion efficiency.

-

Compare the fusion kinetics between the vehicle and this compound treated conditions.

-

Quantitative Data (Reference)

Data from similar in vitro fusion assays suggest that Munc13-1, in the presence of a C1 domain activator, will significantly accelerate the rate of SNARE-dependent liposome fusion.

| Condition | Relative Fusion Rate |

| - Munc13-1 | Minimal |

| + Munc13-1 (Vehicle) | Baseline |

| + Munc13-1 + this compound | Significantly Increased |

Concluding Remarks

The provided protocols offer a framework for investigating the in vitro effects of this compound on Munc13-1-mediated synaptic vesicle priming and fusion. Researchers should optimize the concentration of this compound and incubation times for their specific cellular or in vitro system. The quantitative data presented are based on the effects of other C1 domain activators and should serve as a guide for expected outcomes with this compound. These assays are valuable tools for dissecting the molecular mechanisms of synaptic transmission and for the development of novel therapeutic agents targeting presynaptic function.

References

Application Notes and Protocols for JH-131e-153 in Neuronal Potentiation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone that acts as a potent activator of Munc13-1, a key presynaptic protein essential for synaptic vesicle priming and the regulation of neurotransmitter release. By targeting the C1 domain of Munc13-1, this compound facilitates the transition of synaptic vesicles to a release-ready state, thereby lowering the energy barrier for vesicle fusion. This mechanism makes this compound a valuable tool for studying the molecular underpinnings of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. These application notes provide detailed protocols and data for the use of this compound in neuronal potentiation research.

Mechanism of Action

This compound mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of Munc13-1. This binding event is believed to induce a conformational change in Munc13-1, relieving an autoinhibitory constraint and promoting its interaction with other components of the presynaptic release machinery, such as RIM and SNARE proteins. The ultimate effect is an increase in the number of primed synaptic vesicles available for fusion upon the arrival of an action potential, leading to enhanced neurotransmitter release and synaptic potentiation.

Data Presentation

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Comparative Activation of Munc13-1 and PKC Isoforms by this compound

| Compound | Target | Relative Activation/Translocation | Notes |

| This compound | Munc13-1 | Moderate | The extent of translocation for this compound follows the order PKCα > Munc13-1 > PKCε. |

| PKCα | High | ||

| PKCε | Low | ||

| AJH-836 | Munc13-1 | Low | The order of activation for AJH-836 is PKCε > PKCα > Munc13-1. |

| PKCα | Moderate | ||

| PKCε | High | ||

| 130C037 | Munc13-1 | No Activation | This compound was not able to activate Munc13-1. |

Data is based on ligand-induced membrane translocation assays.

Table 2: Binding Affinity of DAG-Lactones to Protein Kinase Cα (PKCα)

| Compound | Target | Binding Affinity (Kd) |

| This compound | PKCα | 1.45 nM |

| AJH-836 | PKCα | 4.5 nM |

Note: A direct binding affinity (Kd) or EC50 value for this compound to the Munc13-1 C1 domain is not currently available in the reviewed literature. The data for PKCα, which also possesses a C1 domain, is provided for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro Munc13-1 Activation Assay (Membrane Translocation)

This protocol is designed to assess the ability of this compound to induce the translocation of Munc13-1 to the cell membrane, a hallmark of its activation.

Materials:

-

HEK293T cells

-

Expression vector for EGFP-tagged Munc13-1

-

Lipofectamine 2000 or similar transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

Confocal microscope

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells on glass-bottom dishes suitable for confocal microscopy.

-

At 70-80% confluency, transfect the cells with the EGFP-Munc13-1 expression vector using Lipofectamine 2000 according to the manufacturer's instructions.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Compound Treatment:

-

Prepare working solutions of this compound and PMA in serum-free DMEM. A typical concentration range to test for this compound would be 10 nM to 10 µM. Use a final DMSO concentration of <0.1%.

-

Wash the cells once with PBS.

-

Add the compound-containing medium to the cells. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM PMA).

-

Incubate for 15-30 minutes at 37°C.

-

-

Imaging and Analysis:

-

Image the cells using a confocal microscope. Acquire images of the EGFP fluorescence before and after the addition of the compound.

-

Quantify the membrane translocation by measuring the fluorescence intensity at the plasma membrane relative to the cytoplasm. An increase in the membrane-to-cytosol fluorescence ratio indicates activation.

-

Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This representative protocol describes how to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices. Note: This is a suggested protocol and may require optimization for specific experimental conditions.

Materials:

-

Rodent (rat or mouse)

-

Dissection tools

-

Vibrating microtome

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2.5 CaCl2, 1.3 MgSO4, 10 D-glucose.

-

Recording chamber for brain slices

-

Electrophysiology rig with amplifier, digitizer, and data acquisition software

-

Bipolar stimulating electrode

-

Glass microelectrodes (filled with aCSF for field recordings)

-

This compound (stock solution in DMSO)

Procedure:

-

Hippocampal Slice Preparation:

-

Anesthetize and decapitate the animal according to approved institutional guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibrating microtome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF at 30-32°C.

-

Place a bipolar stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral axons.

-

Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver baseline stimuli (e.g., 0.1 ms duration) every 30 seconds at an intensity that evokes an fEPSP of 30-40% of the maximum response.

-

Record a stable baseline for at least 20-30 minutes.

-

-

This compound Application and LTP Induction:

-

After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1-10 µM). Allow the drug to perfuse for at least 20 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction to monitor the potentiation.

-

Analyze the data by measuring the slope of the fEPSP. Normalize the slope values to the average baseline slope.

-

Visualization of Signaling Pathways and Workflows

Caption: Signaling pathway of this compound in promoting neuronal potentiation.

Caption: Experimental workflow for studying this compound's effect on LTP.

Application Notes and Protocols for JH-131e-153: A Munc13-1 Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone that acts as a potent small molecule activator of Munc13-1, a crucial presynaptic protein essential for neurotransmitter release.[1][2] By targeting the C1 domain of Munc13-1, this compound mimics the action of the endogenous second messenger diacylglycerol, playing a pivotal role in the priming of synaptic vesicles for exocytosis. The activation of Munc13-1 is a key regulatory step in synaptic transmission, and tools like this compound are invaluable for dissecting the molecular machinery of neurotransmitter release and for the development of potential therapeutics for neurological disorders.

These application notes provide an overview of the signaling pathway, quantitative data, and detailed protocols for utilizing this compound as a research tool.

Signaling Pathway

This compound directly engages the Munc13-1 signaling cascade, which is central to the fusion of synaptic vesicles with the presynaptic membrane. Munc13-1 acts as a bridge between the vesicle and the plasma membrane and facilitates the assembly of the SNARE (Soluble NSF Attachment Protein Receptor) complex, a core component of the fusion machinery.

The activation of Munc13-1 by this compound at the C1 domain induces a conformational change in the protein. This change promotes the transition of syntaxin-1, a plasma membrane SNARE protein, from a "closed" to an "open" conformation, allowing it to assemble with SNAP-25 (on the plasma membrane) and synaptobrevin (on the synaptic vesicle) to form the highly stable SNARE complex. This complex pulls the two membranes into close apposition, priming the vesicle for rapid fusion upon calcium influx.

Data Presentation

While specific EC50 or Ki values for this compound are not yet publicly available, studies have demonstrated its superior activity compared to other DAG-lactones. The Z isomer configuration of this compound contributes to its higher potency in activating Munc13-1 compared to the E isomer of similar compounds.[1][2]

| Compound | Isomer | Relative Munc13-1 Activation | Reference |

| This compound | Z | Higher | [1][2] |

| AJH-836 | E | Lower | [1][2] |

| 130C037 | E | No activation | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ligand-Induced Membrane Translocation Assay

This assay is used to visually and quantitatively assess the activation of Munc13-1 by this compound, as activation leads to the translocation of Munc13-1 from the cytosol to the plasma membrane.

Materials:

-

Neuronal cell line (e.g., HT22 or Neuro-2a)

-

Plasmid encoding GFP-tagged Munc13-1

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Mounting medium with DAPI

-

Confocal microscope

Protocol:

-

Cell Culture and Transfection:

-

Plate neuronal cells on glass coverslips in a 24-well plate at an appropriate density.

-

Transfect cells with the GFP-Munc13-1 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow cells to express the protein for 24-48 hours.

-

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute this compound to the desired final concentration in cell culture medium. Also prepare solutions for PMA (e.g., 1 µM) and a vehicle control.

-

Replace the medium in each well with the prepared solutions and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

-

-

Fixation and Permeabilization:

-

Aspirate the treatment medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear staining.

-

Image the cells using a confocal microscope. Acquire images of the GFP and DAPI channels.

-

-

Data Analysis:

-

For each cell, quantify the fluorescence intensity at the plasma membrane and in the cytosol.

-

Calculate the ratio of membrane to cytosolic fluorescence as a measure of Munc13-1 translocation.

-

Compare the translocation ratios between the different treatment groups.

-

Neurotransmitter Release Assay

This protocol measures the amount of neurotransmitter released from cultured neurons upon stimulation, providing a functional readout of Munc13-1 activation by this compound.

Materials:

-

Primary neuronal cultures or a suitable neuronal cell line (e.g., PC12 cells differentiated to a neuronal phenotype)

-

This compound

-

High potassium stimulation buffer (e.g., Krebs-Ringer buffer with 56 mM KCl)

-

Basal buffer (e.g., Krebs-Ringer buffer with 5.6 mM KCl)

-

Neurotransmitter detection kit (e.g., ELISA or HPLC-based method for glutamate or another neurotransmitter of interest)

-

Plate reader or HPLC system

Protocol:

-

Cell Culture and Plating:

-

Culture and plate the neurons in a multi-well plate (e.g., 24- or 48-well).

-

Allow the cells to mature and form synaptic connections.

-

-

Pre-incubation and Treatment:

-

Gently wash the cells twice with basal buffer.

-

Pre-incubate the cells with this compound or vehicle control in basal buffer for a specified time (e.g., 10-20 minutes) at 37°C.

-

-

Stimulation and Sample Collection:

-

To measure basal release, collect the supernatant from a set of wells after the pre-incubation period.

-

To measure stimulated release, replace the pre-incubation solution with high potassium stimulation buffer (containing this compound or vehicle) and incubate for a short period (e.g., 2-5 minutes).

-

Collect the supernatant, which now contains the released neurotransmitters.

-

-

Neurotransmitter Quantification:

-

Quantify the concentration of the neurotransmitter of interest in the collected supernatants using a suitable detection method (e.g., ELISA or HPLC).

-

-

Data Analysis:

-

Normalize the amount of released neurotransmitter to the total protein content in each well.

-

Calculate the fold-increase in stimulated release over basal release for each condition.

-

Compare the stimulated release in the this compound treated group to the vehicle control group.

-

Western Blotting for Munc13-1 Expression

This protocol is used to confirm the expression of Munc13-1 in the cell model being used.

Materials:

-

Cell lysates

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Munc13-1

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation:

-

Lyse cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of each lysate using a protein assay.

-

Prepare samples for loading by mixing with Laemmli buffer and heating at 95°C for 5 minutes.

-

-

Gel Electrophoresis and Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Munc13-1 (and the loading control antibody) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensity for Munc13-1 and the loading control.

-

Normalize the Munc13-1 band intensity to the loading control to compare expression levels between samples.

-

References

Application Notes and Protocols for JH-131e-153 in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-131e-153 is a synthetic diacylglycerol (DAG)-lactone that acts as a potent small molecule activator of Munc13-1, a crucial presynaptic protein essential for the priming of synaptic vesicles and the regulation of neurotransmitter release.[1] By targeting the C1 domain of Munc13-1, this compound mimics the action of the endogenous second messenger diacylglycerol, inducing a conformational change in Munc13-1 that facilitates the transition of synaptic vesicles to a readily releasable state.[1][2] This activity makes this compound a valuable tool for studying the molecular mechanisms of synaptic transmission and for investigating potential therapeutic strategies for neurological disorders characterized by impaired synaptic function.

These application notes provide detailed protocols and guidelines for the use of this compound in various cellular models to probe its effects on Munc13-1 activation and downstream signaling pathways.

Mechanism of Action

This compound, as a DAG-lactone, allosterically activates Munc13-1 by binding to its C1 domain.[1] This binding event is believed to relieve an autoinhibitory constraint on the Munc13-1 protein, promoting a more open conformation. This conformational change enhances the ability of the MUN domain of Munc13-1 to interact with and catalyze the assembly of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, a critical step in synaptic vesicle fusion with the presynaptic membrane.[3][4] The activation of Munc13-1 by this compound is expected to lower the energy barrier for vesicle fusion, thereby increasing the probability of neurotransmitter release upon stimulation.[5][6][7]

Data Presentation

The following table summarizes quantitative data for compounds analogous to this compound, which also target the C1 domain of Munc13-family proteins or the homologous C1 domains in other proteins like Protein Kinase C (PKC). This data can be used as a reference for designing experiments with this compound.

| Compound | Target | Assay | Cell Type/System | Effective Concentration/Ki | Reference |

| Phorbol 12,13-dibutyrate (PDBu) | Munc13-1 C1 domain | Vesicular Release Probability | Hippocampal Neurons | 1 µM | [5] |

| Bryostatin 1 | Munc13-1 C1 domain | In vitro binding | Isolated Munc13-1 protein | Ki = 0.45 ± 0.04 nM | [1] |

| Dimeric DAG-lactone (6a) | PKCδ | Translocation Assay | CHO Cells | 10 µM | [8] |

| Monomeric DAG-lactone (5h) | PKCδ | Translocation Assay | CHO Cells | 10 µM | [8] |

Experimental Protocols

Protocol 1: Ligand-Induced Munc13-1 Translocation Assay